molecular formula C15H15F3N2O B1345885 N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine CAS No. 946663-17-8

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine

Cat. No.: B1345885
CAS No.: 946663-17-8
M. Wt: 296.29 g/mol
InChI Key: DCKLSITXQMRSOG-UHFFFAOYSA-N
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Description

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine is a synthetic organic compound with the molecular formula C15H15F3N2O. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a phenoxy group attached to a phenyl ring, which is further connected to a dimethylamine moiety. It is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-3-(trifluoromethyl)phenol and 3-bromophenyl-N,N-dimethylamine.

    Formation of Phenoxy Linkage: The first step involves the nucleophilic aromatic substitution reaction where 4-amino-3-(trifluoromethyl)phenol reacts with 3-bromophenyl-N,N-dimethylamine in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification methods like industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under specific conditions.

    Substitution: The phenoxy and amino groups can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to methyl derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine exerts its effects is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity or receptor binding. The phenoxy group provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N-methylamine
  • N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-diethylamine

Uniqueness

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects, which can significantly alter the compound’s reactivity and interaction with biological targets compared to similar compounds lacking this group.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-[3-(dimethylamino)phenoxy]-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c1-20(2)10-4-3-5-11(8-10)21-12-6-7-14(19)13(9-12)15(16,17)18/h3-9H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKLSITXQMRSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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